Cyclosporin D

Catalog No.
S1484146
CAS No.
63775-96-2
M.F
C63H113N11O12
M. Wt
1216.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclosporin D

CAS Number

63775-96-2

Product Name

Cyclosporin D

IUPAC Name

33-(1-hydroxy-2-methylhex-4-enyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C63H113N11O12

Molecular Weight

1216.6 g/mol

InChI

InChI=1S/C63H113N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-53,76H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)

InChI Key

ZNVBEWJRWHNZMK-UHFFFAOYSA-N

SMILES

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O

Synonyms

Val2-cyclosporine;

Canonical SMILES

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O

Isomeric SMILES

CC=CC[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O

Reversal of Multidrug Resistance:

Cyclosporin D has been investigated in the field of cancer research for its potential to reverse multidrug resistance (MDR) in cancer cells. MDR occurs when cancer cells develop mechanisms to pump out chemotherapeutic drugs, rendering them ineffective. Studies have shown that Cyclosporin D may inhibit the efflux functions of P-glycoprotein, a protein involved in MDR, making cancer cells more susceptible to chemotherapeutic agents. Source: Toku-E, "Cyclosporin D, EvoPure® - cancer research":

Immunomodulatory Effects:

While Cyclosporin D is a less potent immunosuppressant compared to Cyclosporin A, it still exhibits some immunomodulatory effects. Researchers have explored its potential in various research areas, including:

  • Autoimmune diseases: Studies have investigated the potential use of Cyclosporin D in animal models of autoimmune diseases like rheumatoid arthritis and multiple sclerosis, with mixed results. Source: National Library of Medicine, "Pubmed - Cyclosporin D": )
  • Transplantation: While not used clinically due to its weaker immunosuppressive activity, Cyclosporin D serves as a research tool to understand the mechanisms of immune rejection in transplant models.

It is crucial to remember that Cyclosporin D is not a clinically approved treatment for any of the aforementioned conditions. Its use in research is strictly for investigational purposes under controlled settings.

Other Areas of Investigation:

Beyond the areas mentioned above, Cyclosporin D is being explored in other scientific research avenues, including:

  • Neurodegenerative diseases: Studies are investigating the potential neuroprotective effects of Cyclosporin D in models of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Source: National Library of Medicine, "Pubmed - Cyclosporin D": )
  • Infectious diseases: Research is ongoing to explore the potential benefits of Cyclosporin D as an antiviral or antifungal agent.

Cyclosporin D is a cyclic peptide and an analogue of cyclosporin A, composed of 11 amino acids with the molecular formula C63H113N11O12C_{63}H_{113}N_{11}O_{12} and a CAS number of 63775-96-2 . It is produced through the fermentation of certain fungi, specifically Tolypocladium inflatum, and is known for its immunosuppressive properties. Although it shares structural similarities with cyclosporin A, cyclosporin D exhibits weaker immunosuppressive activity, making it a subject of interest in pharmacological studies .

Unlike Cyclosporin A, Cyclosporin D exhibits weak immunosuppressive activity. The exact mechanism for this weaker effect is not fully elucidated, but it might be related to its lower affinity for cyclophilin D, a key protein involved in T-cell activation [].

Typical of cyclic peptides. Its structure allows it to form complexes with cyclophilin proteins, similar to cyclosporin A. This interaction inhibits the activity of calcineurin, a calcium-dependent phosphatase involved in T-cell activation . The binding of cyclosporin D to cyclophilin results in the inhibition of nuclear factor of activated T cells (NF-AT) dephosphorylation, thereby reducing the production of interleukin-2 and other cytokines .

Cyclosporin D possesses immunosuppressive properties, albeit to a lesser extent than cyclosporin A. It primarily acts by inhibiting T-cell activation through its interaction with cyclophilin . This inhibition leads to a decrease in the transcription of genes associated with immune responses, particularly those encoding interleukins and other pro-inflammatory cytokines. The biological activity is crucial in preventing allograft rejection and managing autoimmune diseases .

The synthesis of cyclosporin D occurs naturally through nonribosomal peptide synthetases found in certain fungi. The biosynthetic pathway involves several amino acids, including L-valine, L-leucine, L-alanine, glycine, and others. The process begins with the adenylation of amino acids followed by their covalent binding to phosphopantetheine and subsequent condensation reactions that form the cyclic structure . The specific enzymes involved include adenylation domains, thiolation domains, and condensation domains that facilitate the assembly and cyclization of the peptide chain .

Cyclosporin D has potential applications in immunosuppression similar to cyclosporin A but is primarily studied for its unique properties. It may be useful in research settings to understand T-cell regulation and immune responses. Its weaker immunosuppressive effects could be advantageous in therapeutic contexts where a milder suppression is desired, thus minimizing side effects associated with stronger immunosuppressants .

Cyclosporin D shares structural and functional similarities with several related compounds. Here are some notable comparisons:

CompoundStructure SimilarityImmunosuppressive ActivityUnique Features
Cyclosporin AHighStrongMost widely used immunosuppressant
Cyclosporin BModerateModerateActive metabolite with different effects
Cyclosporin EModerateWeakerLess studied; potential for unique applications
TacrolimusHighStrongDifferent mechanism; more potent
SirolimusModerateStrongInhibits mTOR; different signaling pathway

Cyclosporin D's uniqueness lies in its milder immunosuppressive profile compared to cyclosporin A while retaining structural similarities that allow for specific interactions within immune pathways .

XLogP3

8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

1215.85701808 g/mol

Monoisotopic Mass

1215.85701808 g/mol

Heavy Atom Count

86

UNII

8ZD3I5M2HF

Wikipedia

Cyclosporin d

Dates

Modify: 2023-08-15
Stiller, C. R., MD, and R. A. Ulan, MD. /Cyclosporin A: A Powerful Immunosuppressant./Canadian Medical Association 126 (1981): 1041-046. www.ncbi.gov. Web. 27 Aug. 2012.Crabtree, G. R., J. Nourse, and L. Timmermann. /The Mechanism of Action of Cyclosporin A and FK506./ Clinical Immunology and Immunotherapy (1996): 40-45.www.ncbi.gov. Web. 27 Aug. 2012.Wang, Paul C. et. al. /Isolation of 10 Cyclosporine Metabolites from Human Bile./ Drug Metabolism and Disposition 17.3 (1989): 292-96. Nih.gov. Web. 28 Oct. 2013. Copeland, Kenneth R. /Immunosuppressive Activity of Cyclosporine Metabolites Compared and Characterized by Mass Spectrometry and Nuclear Magnetic Resonance./Clinical Chemistry 36.2 (1990): 225-29. Web. 28 Oct. 2013. Matsuda, Staoshi. /Mechanisms of Action of Cyclosporine./ Immunopharmacology 47 (2000): 119-25. Elsevier. Web. 28 Oct. 2013.

Explore Compound Types